molecular formula C14H19NO5 B12106311 (2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid

(2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid

Cat. No.: B12106311
M. Wt: 281.30 g/mol
InChI Key: ZVAFCKLQJCZGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a Boc-protected amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxyl and phenyl groups. One common method involves the use of chiral starting materials and stereospecific reactions to ensure the desired configuration.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of chiral catalysts and optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including protection and deprotection of functional groups, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid
  • (2R,3R)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid
  • (2S,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid

Uniqueness

(2R,3S)-3-Boc-amino-2-hydroxy-3-phenyl-propanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The configuration of the chiral centers influences the compound’s reactivity and interaction with biological targets, making it a valuable tool in asymmetric synthesis and drug development.

Properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFCKLQJCZGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.